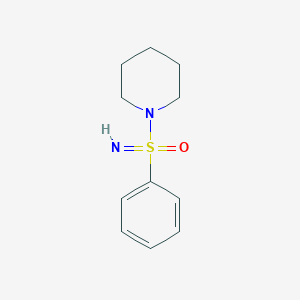

1-(Phenylsulfonimidoyl)piperidine

Description

Context within Sulfonimidamide Chemistry

Sulfonimidamides are compounds containing the R-S(=O)(=NH)-NR'R" functional group. They are considered mono-aza analogues of sulfonamides, where one of the oxygen atoms of the sulfonyl group is replaced by a nitrogen atom. scispace.comscilit.com This substitution introduces a new site for chemical modification and can significantly alter the molecule's physicochemical properties. researchgate.net

Sulfonamides themselves are a cornerstone in medicinal chemistry, with numerous drugs across various therapeutic areas containing this functional group. ekb.egajchem-b.com Consequently, their aza-analogues, the sulfonimidamides, are of increasing interest as potential bioisosteres. scispace.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The exploration of sulfonimidamides allows for the expansion of chemical space in drug discovery and the development of novel bioactive compounds. scispace.comresearchgate.net

The synthesis of sulfonimidamides has been an area of active research, with several methods developed for their preparation. organic-chemistry.orgnih.gov These methods often involve the amination of sulfinamides or the reaction of sulfonimidoyl chlorides with amines. organic-chemistry.org A notable one-pot synthesis involves the reaction of sulfinylhydroxylamines with organometallic reagents and amines, harnessing the high electrophilicity of sulfinyl nitrene intermediates. acs.org Other approaches include rhodium-catalyzed imination of sulfoxides. nih.govrsc.org

Significance as a Heterocyclic Building Block in Organic Synthesis

The piperidine (B6355638) moiety is a prevalent heterocyclic scaffold found in a vast array of natural products and pharmaceuticals. kcl.ac.uknih.gov Its incorporation into a molecule can significantly influence its biological activity and pharmacokinetic properties. researchgate.net The synthesis of substituted piperidines is a key focus in organic and medicinal chemistry. organic-chemistry.orgdtic.mil

1-(Phenylsulfonimidoyl)piperidine combines the structural features of both a sulfonimidamide and a piperidine ring, making it a valuable building block in organic synthesis. ontosight.ai The phenylsulfonimidoyl group can act as a directing group or be further functionalized, while the piperidine ring provides a versatile scaffold for the introduction of other substituents. The N-functionalization of related tertiary sulfonimidamides has been shown to be a viable strategy for creating diverse molecular architectures. nih.gov For instance, N-cyanation of a model tertiary sulfonimidamide has been successfully demonstrated. nih.gov

The reactivity of the piperidine ring itself is well-established, with reactions such as the Stork enamine alkylation being a classic example of its utility in C-C bond formation. wikipedia.org The combination of the unique properties of the sulfonimidamide group with the proven synthetic utility of the piperidine ring positions this compound as a significant tool for the construction of complex and potentially bioactive molecules. ontosight.aiijnrd.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Key Structural Feature |

| This compound | C11H16N2OS | Sulfonimidamide, Piperidine |

| Piperidine | C5H11N | Six-membered heterocycle |

| N-chloropiperidine | C5H10NCl | N-Chloro amine |

Table 2: Synthetic Reactions

| Reaction Type | Key Reagents | Product Class |

| Sulfonimidamide Synthesis | Sulfinylhydroxylamine, Organometallic reagents, Amines | Sulfonimidamides |

| Rhodium-Catalyzed Imination | Sulfoxides, O-(2,4-dinitrophenyl)hydroxylamine, Rhodium catalyst | NH-sulfoximines |

| Stork Enamine Alkylation | Enamines (from piperidine), Alkyl halides | Alkylated ketones |

| N-Cyanation | Tertiary sulfonimidamide, Zn(CN)2, N-chlorosuccinimide | N-Cyano sulfonimidamides |

Compound Names Mentioned in this Article

this compound

N-chloropiperidine

Piperidine

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane |

InChI |

InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |

InChI Key |

PNXMXPQLUZFFIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylsulfonimidoyl Piperidine

Strategies Involving Sulfinamides as Precursors

Sulfinamides serve as versatile starting materials for the synthesis of 1-(Phenylsulfonimidoyl)piperidine. Key methods include the addition of photogenerated nitrenes and electrophilic NH transfer reactions.

Photogenerated Nitrene Addition Approaches

A notable method for the synthesis of sulfonimidamides involves the reaction of sulfinamides with photogenerated nitrenes. In one such approach, racemic 1-(phenylsulfinyl)piperidine (B185665) is reacted with methyl 4-azidotetrafluorobenzoate. This reaction, promoted by light, leads to the in situ generation of a perfluorinated aromatic nitrene which then adds to the sulfur atom of the sulfinamide. This process yields the target product, methyl 4-((oxo(phenyl)(piperidin-1-yl)-λ⁶-sulfaneylidene)amino)benzoate, with a 42% yield. The reaction is typically completed after 6 hours and the pure product can be isolated by flash column chromatography.

Electrophilic NH Transfer Methods

A highly practical and efficient one-pot synthesis of unprotected tertiary sulfonimidamides, such as this compound, utilizes an electrophilic NH transfer to a tertiary sulfinamide precursor. wikipedia.orgyoutube.com This method employs readily available and commercial reagents, specifically (diacetoxyiodo)benzene (B116549) as an oxidant and ammonium (B1175870) carbamate (B1207046) as the nitrogen source, in methanol (B129727) at room temperature. wikipedia.orgmdpi.com

The reaction is notable for its mild conditions, broad substrate scope, and good to excellent yields. For instance, the reaction of 1-(phenylsulfinyl)piperidine (referred to as 6a ) with ammonium carbamate and PhI(OAc)₂ in methanol for one hour resulted in the formation of this compound (referred to as 2a ) in 94% yield. wikipedia.org A scaled-up version of this reaction also demonstrated high efficiency, yielding the product at 88%. wikipedia.org

An important feature of this NH transfer is its stereospecificity. When an optically enriched sulfinamide was subjected to the standard reaction conditions, the NH transfer proceeded stereospecifically, yielding the corresponding sulfonimidamide product with only a minor loss of enantiomeric excess. wikipedia.org This efficient and safe protocol provides a direct route to tertiary NH sulfonimidamides, which are of growing interest in the life sciences. wikipedia.orgyoutube.commdpi.com

Table 1: Substrate Scope for Electrophilic NH Transfer to Tertiary Sulfinamides

| Entry | Sulfinamide Precursor (R¹ group) | Amine Moiety (NR²R³) | Product | Yield (%) |

| 1 | Phenyl | Piperidine (B6355638) | This compound | 94 |

| 2 | Phenyl | Pyrrolidine | 1-(Phenylsulfonimidoyl)pyrrolidine | 85 |

| 3 | Phenyl | Morpholine | 4-(Phenylsulfonimidoyl)morpholine | 91 |

| 4 | 4-Methoxyphenyl | Piperidine | 1-((4-Methoxyphenyl)sulfonimidoyl)piperidine | 89 |

| 5 | 2-Pyridyl | Piperidine | 1-((Pyridin-2-yl)sulfonimidoyl)piperidine | 78 |

| 6 | Isopropyl | Piperidine | 1-(Isopropylsulfonimidoyl)piperidine | 82 |

| This table is a representation of the broader substrate scope of the electrophilic NH transfer method as described in the cited literature. |

Approaches via Sulfonimidoyl Fluorides

Sulfonimidoyl fluorides are key intermediates that can be converted to this compound through nucleophilic substitution, including highly stereospecific pathways.

Nucleophilic Substitution Reactions with Piperidine

The reaction of sulfonimidoyl fluorides with piperidine is a direct method for synthesizing this compound. However, a significant challenge in this approach, particularly when aiming for enantioenriched products, is the racemization of the sulfur stereocenter. The fluoride (B91410) ion released during the nucleophilic substitution can act as a racemizing agent for the starting sulfonimidoyl fluoride. This can lead to a substantial loss of enantiopurity in the final sulfonimidamide product.

Stereospecific Sulfur-Fluorine Exchange (SuFEx) Pathways

To overcome the issue of racemization, stereospecific Sulfur-Fluorine Exchange (SuFEx) methods have been developed. These pathways enable the synthesis of highly enantioenriched sulfonimidamides. The key to this approach is the development of conditions that trap the fluoride ions generated during the reaction, thus preventing the racemization of the chiral sulfonimidoyl fluoride intermediate.

This stereocontrolled synthesis begins with bench-stable, N-Boc-protected sulfinamide salts. These are fluorinated to produce sulfonimidoyl fluorides. The subsequent SuFEx reaction with an amine, such as piperidine, is then performed under conditions that mitigate fluoride-promoted racemization. This allows for a stereospecific S-N bond formation, proceeding with inversion of configuration at the sulfur center and yielding sulfonimidamides with high enantiomeric excess (up to 99% ee). This method is not only stereospecific but also demonstrates broad applicability for late-stage functionalization with various complex amines.

Derivatization and Functionalization Routes

The this compound scaffold offers opportunities for further chemical modification. A key strategy for derivatization involves targeting the phenyl ring. For instance, a 4-bromophenyl substituent on the sulfonimidoyl group has been shown to be a versatile handle for further functionalization. This was demonstrated through a Suzuki-Miyaura cross-coupling reaction, which successfully produced an enantioenriched biphenyl (B1667301) derivative. This highlights the potential to use palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the aromatic ring of phenylsulfonimidoyl compounds, thereby enabling the synthesis of a diverse library of analogues.

N-Alkylation Protocols

The nitrogen of the sulfonimidoyl group in this compound can be readily alkylated. This transformation typically involves the deprotonation of the nitrogen with a suitable base to form a more nucleophilic anion, which then reacts with an alkylating agent.

Common procedures for the N-alkylation of secondary amines and related compounds can be adapted for this purpose. researchgate.net A typical protocol involves dissolving this compound in a dry, polar aprotic solvent such as dimethylformamide (DMF). A base is then added to facilitate the deprotonation. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). researchgate.net Following the addition of the base, the alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is introduced to the reaction mixture. The reaction progress is monitored until completion.

The choice of base and reaction conditions can be optimized depending on the reactivity of the alkylating agent and the desired product. researchgate.net For instance, stronger bases like NaH are often used at lower temperatures (e.g., 0 °C to room temperature), while weaker bases like K₂CO₃ may require heating. researchgate.net

Table 1: Representative N-Alkylation Reactions

| Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide | NaH | DMF | 1-(N-Methyl-S-phenylsulfonimidoyl)piperidine |

| This compound | Benzyl Bromide | K₂CO₃ | DMF | 1-(N-Benzyl-S-phenylsulfonimidoyl)piperidine |

| This compound | Ethyl Bromide | NaH | DMF | 1-(N-Ethyl-S-phenylsulfonimidoyl)piperidine |

N-Acylation and N-Cyanation Strategies

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the sulfonimidoyl nitrogen with an acylating agent. This is a standard transformation for introducing an acyl group onto a nitrogen atom. The reaction typically proceeds by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl).

N-Cyanation: The introduction of a cyano group onto the sulfonimidoyl nitrogen can be achieved using specific electrophilic cyanation reagents. researchgate.net Research has shown that reagents like 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) are effective for the N-cyanation of secondary amines and sulfonamides. researchgate.net This method is advantageous due to the stability of the reagent. The reaction would involve treating this compound with the cyanation reagent under suitable conditions to yield N-cyano-S-phenylsulfonimidoyl)piperidine. Another approach involves using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a user-friendly cyanation source. researchgate.net

Table 2: N-Acylation and N-Cyanation Reactions

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Triethylamine | 1-(N-Acetyl-S-phenylsulfonimidoyl)piperidine |

| N-Acylation | Benzoyl Chloride | Pyridine | 1-(N-Benzoyl-S-phenylsulfonimidoyl)piperidine |

| N-Cyanation | 1-Cyano-1,2-benziodoxol-3-(1H)-one (CBX) | - | 1-(N-Cyano-S-phenylsulfonimidoyl)piperidine |

Reactions with Sulfonyl Chlorides

The nucleophilic nitrogen of this compound can also react with sulfonyl chlorides. This reaction is analogous to the formation of sulfonamides from amines. nih.gov The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, would result in the formation of a product with a nitrogen atom bonded to two sulfonyl groups.

This reaction is typically carried out in the presence of a base to scavenge the hydrogen chloride that is generated. The resulting N,N-bis(sulfonyl) derivatives are a distinct class of compounds with unique chemical properties. nih.gov

Table 3: Reactions with Sulfonyl Chlorides

| Substrate | Sulfonyl Chloride | Base | Product |

|---|---|---|---|

| This compound | p-Toluenesulfonyl Chloride | Pyridine | 1-(N-(p-Tolylsulfonyl)-S-phenylsulfonimidoyl)piperidine |

| This compound | Benzenesulfonyl Chloride | Triethylamine | 1-(N-(Phenylsulfonyl)-S-phenylsulfonimidoyl)piperidine |

| This compound | Methanesulfonyl Chloride | Triethylamine | 1-(N-(Methylsulfonyl)-S-phenylsulfonimidoyl)piperidine |

Reactivity and Chemical Transformations of 1 Phenylsulfonimidoyl Piperidine

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary imparts a facial bias, leading to the preferential formation of one diastereomer over the other. researchgate.net Subsequently, the auxiliary can be removed to afford the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to be easily introduced and removed, and to induce high levels of stereoselectivity. researchgate.net While the specific use of 1-(Phenylsulfonimidoyl)piperidine as a chiral auxiliary in diastereoselective nucleophilic additions to imines and Grignard reactions is a subject of ongoing research, the principles of chiral auxiliary-guided synthesis provide a framework for understanding its potential in these areas. researchgate.netrsc.org

The addition of nucleophiles to imines is a fundamental C-C bond-forming reaction that generates chiral amines. The stereochemical outcome of this addition can be controlled by attaching a chiral auxiliary to the imine nitrogen. The auxiliary sterically hinders one face of the imine, directing the nucleophile to the opposite face. For instance, N-(tert-butanesulfinyl)imines have been successfully employed in the diastereoselective addition of organometallic reagents to produce chiral amines in high yields and diastereomeric ratios. researchgate.net The N-sulfinyl group acts as a potent chiral directing group, and its subsequent removal under acidic conditions yields the desired chiral primary amines. researchgate.net The application of this compound in a similar capacity would involve its attachment to an imine, followed by nucleophilic addition. The stereoselectivity would depend on the conformational biases imposed by the phenylsulfonimidoylpiperidine moiety.

Grignard reagents are powerful nucleophiles widely used in the formation of C-C bonds. nih.gov The stereocontrol of Grignard additions is a significant challenge in asymmetric synthesis. Chiral auxiliaries have been employed to control the diastereoselectivity of Grignard reactions with various electrophiles. researchgate.netnih.gov For example, the addition of Grignard reagents to chiral 1,3-oxazolidines derived from (R)-phenylglycinol proceeds with high diastereoselectivity to afford chiral amines. researchgate.net The stereochemical course of the reaction is influenced by the coordination of the Grignard reagent to the oxygen atom of the oxazolidine (B1195125) ring, followed by intramolecular delivery of the alkyl group. nih.gov In the context of this compound, its evaluation in Grignard reactions would involve its incorporation into a substrate that can undergo a diastereoselective Grignard addition. The stereochemical outcome would be dictated by the steric and electronic properties of the sulfonimidoyl group and the piperidine (B6355638) ring.

Metal-Catalyzed Annulation Reactions

Transition-metal-catalyzed annulation reactions have become a powerful tool for the construction of cyclic and heterocyclic frameworks. researchgate.netmdpi.com These reactions often proceed with high efficiency and selectivity, allowing for the rapid assembly of complex molecular architectures. mdpi.comnih.gov this compound has proven to be a valuable substrate in such transformations, particularly in rhodium- and iridium-catalyzed processes for the synthesis of 1,2-benzothiazine derivatives. researchgate.net

Rhodium catalysts are highly effective in promoting a variety of cycloaddition reactions. nih.govresearchgate.net In the context of this compound, rhodium catalysis has been successfully applied to its annulation with α-substituted (pseudo)halo ketones. researchgate.net These reactions, which form C-C and C-N bonds, lead to the formation of 1-amino-1,2-benzothiazine 1-oxides. researchgate.net The reaction conditions for these transformations have been optimized, with catalysts such as [Cp*Rh(MeCN)₃][SbF₆]₂ proving effective. researchgate.net For example, the reaction of this compound with α-bromoacetophenone derivatives in the presence of a rhodium catalyst affords the corresponding 1,2-benzothiazine products in good yields. researchgate.net

Table 1: Rhodium-Catalyzed Annulation of this compound with Ketones researchgate.net

| Entry | Catalyst | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | [CpRh(MeCN)₃][SbF₆]₂ | 2a | MeOH | 40 | 12 | 68 |

| 2 | [CpRh(MeCN)₃][SbF₆]₂ | 3a | MeOH | 40 | 12 | 91 |

| 5 | [CpRh(MeCN)₃][SbF₆]₂ | 3a | MeOH | 60 | 12 | 65 |

| 10 | [CpRh(MeCN)₃][SbF₆]₂ | 3a | EtOH | 40 | 12 | 44 |

| 14 | [Cp*RhCl(OAc)]₂ | 3a | MeOH | 40 | 12 | 73 |

*Ketones 2a and 3a are α-substituted ketones. Data sourced from a 2021 study on metal-catalyzed annulation reactions. researchgate.net

Iridium catalysts have also been explored for the annulation of sulfonimidamides, offering an alternative to rhodium-based systems. researchgate.net While initial experiments with [Cp*IrCl₂]₂ as a catalyst for the reaction of this compound with an α-sulfonyloxyketone did not yield the desired product under the tested conditions, iridium catalysis remains a promising area for further investigation in the transformations of sulfonimidamides. researchgate.net The reactivity of iridium catalysts can be significantly influenced by the ligand environment and reaction parameters, suggesting that optimization could lead to successful iridium-catalyzed annulations of this compound.

The synthesis of 1,2-benzothiazine derivatives is of significant interest due to their potential biological activities. nih.govnih.gov The metal-catalyzed annulation of this compound provides a direct route to 1-amino-1,2-benzothiazine 1-oxides, which are monoaza analogues of biologically relevant benzo-fused sulfonamides. researchgate.net The reaction involves the formation of a six-membered ring containing a sulfur-nitrogen bond. The scope of this reaction has been explored with various substituted sulfonimidamides and ketones, demonstrating its utility in generating a library of 1,2-benzothiazine derivatives. researchgate.net For instance, the reaction of this compound with different α-substituted ketones has yielded a range of 1,2-benzothiazines in moderate to high yields. researchgate.net

Table 2: Synthesis of 1,2-Benzothiazine Derivatives from this compound researchgate.net

| Product | Yield (%) |

| 6aa | 91 |

| 6ba | 91 |

| 6ca | 55 |

*Products 6aa, 6ba, and 6ca are differently substituted 1,2-benzothiazine derivatives. Data sourced from a 2021 study on metal-catalyzed annulation reactions. researchgate.net

Limited Information on Chemical Transformations of this compound

Initial research into the reactivity and chemical transformations of this compound reveals a notable scarcity of published scientific literature. While the synthesis of this compound has been documented, detailed studies on its subsequent chemical reactions appear to be limited.

One available source indicates that 1-(S-Phenylsulfonimidoyl)piperidine exhibits enhanced stability under acidic conditions, which is attributed to the presence of the imine-like nitrogen within the sulfonimidoyl group. This characteristic suggests a certain degree of resilience compared to related sulfur-containing compounds.

Consequently, a detailed discussion and data table for "Other Relevant Chemical Transformations" as outlined in the requested article structure cannot be provided at this time due to the lack of sufficient research findings. Further experimental investigation into the reactivity of this compound is required to elucidate its chemical behavior and potential for synthetic applications.

Stereochemical Aspects and Enantioselective Synthesis

Access to Chiral S(VI) Stereogenic Centers

The creation of chiral S(VI) stereogenic centers is a cornerstone in the synthesis of enantiopure sulfonimidamides. Traditional methods have often been hampered by limitations, leading researchers to explore more efficient and desirable strategies. Catalytic enantioselective transformations are at the forefront of these efforts, offering a more efficient pathway to enantiopure sulfur stereogenic centers compared to methods relying on chiral auxiliaries, which can be wasteful due to the need for additional preparation and removal steps. acs.org

One successful approach involves the transformation of S(IV) to S(VI) stereogenic centers without the loss of enantiopurity. nih.gov For instance, the enantiospecific imidation of chiral sulfoxides has proven to be an effective method for synthesizing sulfoximines, which are precursors to sulfonimidamides. nih.gov The development of various imidation reagents and the use of transition-metal catalysts have enhanced the efficiency of these reactions. nih.gov

A notable advancement is the use of sulfonimidoyl halides as precursors for S(VI) stereogenic centers. acs.orgnih.gov Specifically, the enantiospecific synthesis and transformations of sulfonimidoyl fluorides have been a subject of study, providing a route to these valuable chiral building blocks. acs.orgnih.gov

Control of Stereoinformation in Sulfonimidamide Formation

The formation of the sulfonimidamide bond with control over the stereochemical outcome is a critical step. Research has demonstrated that the reaction of enantioenriched sulfonimidoyl fluorides with primary and secondary amines can proceed stereospecifically. nih.gov This stereospecificity, with an observed inversion of configuration at the sulfur center, is crucial for producing sulfonimidamides with high enantiomeric excess. nih.gov

A key finding is that the nucleophilic substitution of a sulfonimidoyl fluoride (B91410) with an amine like piperidine (B6355638) can lead to a significant loss of enantiopurity. acs.orgnih.gov This highlights the delicate nature of this transformation and the need for carefully controlled reaction conditions to preserve the stereochemical integrity of the S(VI) center. The development of methods to achieve stereospecific S-N bond formation is a significant breakthrough in the synthesis of a diverse array of sulfonimidamides. nih.gov

| Reactant 1 | Reactant 2 | Product | Stereochemical Outcome | Reference |

| Enantioenriched Arylsulfonimidoyl Fluoride | Primary/Secondary Amines | Sulfonimidamide | Inversion of configuration | nih.gov |

| Sulfonimidoyl Fluoride | Piperidine | 1-(Phenylsulfonimidoyl)piperidine | Potential loss of enantiopurity | acs.orgnih.gov |

Strategies for Preventing Racemization

A significant hurdle in the synthesis of enantiopure sulfonimidamides is the racemization of the chiral S(VI) center. It has been speculated that the fluoride ion released during the nucleophilic substitution of sulfonimidoyl fluorides with amines is a source of this racemization. acs.orgnih.gov Consequently, strategies to mitigate this racemization are paramount.

The primary strategy to prevent racemization is the trapping of the fluoride ions generated during the reaction. nih.gov By developing conditions that effectively sequester fluoride, the stereospecific reaction of sulfonimidoyl fluorides with amines can be achieved, leading to the formation of sulfonimidamides with high enantiomeric purity. nih.gov While the specific fluoride trapping agents are a key aspect of the proprietary methodologies, their use is central to preserving the enantiopurity of the final product.

Enantiopurity in Sulfonimidoyl Fluoride Chemistry

The enantiopurity of the final sulfonimidamide product is intrinsically linked to the stereochemical integrity of the sulfonimidoyl fluoride precursor. Until recently, enantioenriched sulfonimidoyl fluorides were elusive. nih.gov Their successful synthesis and isolation have been a pivotal development, enabling the modular enantioselective synthesis of sulfonimidamides. nih.gov

It has been shown that enantioenriched arylsulfonimidoyl fluorides are susceptible to racemization by fluoride ions. nih.gov However, under conditions that prevent this fluoride-promoted racemization, these chiral reagents can undergo stereospecific reactions. nih.gov For example, the reaction of sulfonimidoyl fluorides with primary and secondary amines can achieve 100% enantiospecificity, yielding sulfonimidamides with up to 99% enantiomeric excess. nih.gov This demonstrates that while the potential for racemization exists, it can be effectively controlled to produce highly enantioenriched products.

The stability of sulfonimidoyl fluorides and the efficiency of sulfur-fluorine exchange (SuFEx) chemistry have paved the way for the development of enantiopure bifunctional S(VI) transfer reagents. nih.gov These reagents serve as chiral templates for the asymmetric synthesis of various sulfur-containing compounds, including sulfonimidamides, with excellent enantiomeric excess. nih.gov

| Reagent | Key Feature | Outcome | Reference |

| Enantioenriched Sulfonimidoyl Fluorides | Prone to racemization by fluoride ions | Can react with 100% enantiospecificity under fluoride-trapping conditions | nih.gov |

| Enantiopure Bifunctional S(VI) Transfer Reagent | Serves as a chiral template | Rapid asymmetric synthesis of sulfonimidamides with excellent enantiomeric excess | nih.gov |

Mechanistic Investigations

Elucidation of Reaction Pathways

The formation of the sulfonimidoyl linkage in compounds like 1-(Phenylsulfonimidoyl)piperidine often involves the reaction of a corresponding sulfoxide (B87167) with an iminating agent. Research into analogous systems, such as the rhodium-catalyzed imination of sulfoxides, provides significant insights into the likely reaction pathways.

One of the key methods for the synthesis of related N-unsubstituted sulfoximines is the rhodium(II)-catalyzed reaction of sulfoxides with sources of "NH". nih.govacs.org Mechanistic studies on these types of reactions suggest a pathway involving a rhodium nitrenoid intermediate. The reaction of various sulfoxides with trifluoroacetamide (B147638) or sulfonylamides in the presence of a rhodium catalyst and an oxidant like iodobenzene (B50100) diacetate proceeds stereospecifically. acs.org This stereospecificity, with retention of configuration at the sulfur center, strongly supports a mechanism where the sulfoxide oxygen is not cleaved from the sulfur atom during the reaction. Instead, it is proposed that the sulfoxide acts as a nucleophile, attacking the electrophilic rhodium-nitrene complex. This is followed by the extrusion of the rhodium catalyst and the formation of the N-acylated sulfoximine (B86345), which can then be deprotected to yield the free NH-sulfoximine.

In the context of this compound, its synthesis from phenylsulfinylpiperidine would likely follow a similar pathway. The piperidine (B6355638) nitrogen, being part of the sulfonimidoyl group, would be introduced through an appropriate nitrogen source. The reaction is expected to proceed with the retention of the stereochemistry at the sulfur atom if a chiral starting sulfoxide is used.

Furthermore, copper-catalyzed reactions have also been developed for the synthesis of sulfoximines. These reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates. For instance, the copper-catalyzed oxidative C(sp³)–H/N–H coupling of sulfoximines with simple alkanes has been shown to proceed via a radical process. rsc.org

A summary of catalysts and their proposed role in analogous sulfoximine syntheses is presented below:

| Catalyst System | Proposed Intermediate/Pathway | Key Features | Reference |

| [Rh₂(OAc)₄] / PhI(OAc)₂ | Rhodium-nitrenoid intermediate | Stereospecific, retention of configuration | nih.govacs.org |

| Copper Salts | Radical intermediates | Good functional group tolerance | rsc.org |

Studies on Key Intermediates

The identification and characterization of key intermediates are fundamental to confirming a proposed reaction mechanism. In the synthesis of sulfoximines, several types of intermediates have been proposed and, in some cases, observed.

In rhodium-catalyzed iminations, the key intermediate is the rhodium-nitrene complex. acs.org This highly reactive species is generated in situ from the nitrogen source and the oxidant. The sulfoxide then attacks this intermediate to form a new sulfur-nitrogen bond.

In other synthetic routes, such as those involving hypervalent iodine reagents, λ⁶-sulfanenitrile intermediates have been proposed and evidenced through NMR and HRMS analysis. rsc.org For example, the reaction of sulfides with an oxidant and an ammonia (B1221849) source can lead to the formation of acetoxy- or methoxy-λ⁶-sulfanenitrile intermediates. rsc.org These intermediates are then converted to the final NH-sulfoximine.

A significant intermediate in the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (a reaction with some mechanistic parallels to imination) is 1,1-dimethylhydrazine (B165182) (UDMH). nih.gov This highlights the possibility of hydrazine-like intermediates in certain N-functionalization reactions.

The table below summarizes some of the key intermediates studied in related sulfoximine synthesis:

| Intermediate Type | Method of Generation | Role in Reaction | Reference |

| Rhodium-nitrenoid | [Rh₂(OAc)₄] + N-source + oxidant | Electrophilic species attacked by sulfoxide | acs.org |

| λ⁶-Sulfanenitrile | Sulfide + oxidant + ammonia source | Precursor to the final sulfoximine | rsc.org |

| 1,1-Dimethylhydrazine (UDMH) | Reaction of DMA with monochloramine | Intermediate in NDMA formation | nih.gov |

Analysis of Photoallylation Mechanisms

While specific studies on the photoallylation of this compound are not extensively documented, the photochemical behavior of related N-sulfonylimines provides a basis for understanding potential mechanistic pathways. Photochemical reactions of imines often proceed through excited states that exhibit radical character. nih.gov

Photosensitized cycloaddition reactions of N-sulfonylimines have been reported to proceed via either [4+2] or [2+2] cycloadditions, depending on the reaction conditions and the nature of the reactants. nih.gov Mechanistic studies of these reactions support a Dexter energy transfer mechanism, where the photosensitizer transfers its triplet energy to the N-sulfonylimine, leading to an excited triplet state. nih.gov This excited state can then undergo cycloaddition with an appropriate partner.

In a hypothetical photoallylation of this compound with an allyl source, a plausible mechanism would involve the initial photoexcitation of the sulfonimidoyl group. This could lead to the formation of a diradical intermediate upon interaction with the allyl partner. Subsequent radical coupling would then yield the allylated product. The regioselectivity and stereoselectivity of such a reaction would be dictated by the stability of the radical intermediates and the steric and electronic properties of the substituents.

The general steps in a proposed photoallylation mechanism are outlined below:

| Step | Description |

| 1. Photoexcitation | The this compound molecule absorbs a photon, promoting it to an excited electronic state. |

| 2. Intersystem Crossing | The excited singlet state may undergo intersystem crossing to a more stable triplet state. |

| 3. Interaction with Allyl Source | The excited state of the sulfonimidoyl compound interacts with the allyl partner, potentially forming an exciplex. |

| 4. Radical Intermediate Formation | A diradical or radical ion pair intermediate is formed through electron or energy transfer. |

| 5. Radical Coupling | The radical intermediates couple to form the final photoallylated product. |

| 6. Isomerization/Rearrangement | The initial product may undergo further photochemical or thermal rearrangements. |

It is important to note that the actual mechanism can be complex and may involve competing pathways. Further dedicated mechanistic studies would be required to fully elucidate the photoallylation of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool in organic chemistry for investigating reaction pathways, transition states, and the energetics of chemical transformations. For sulfoximines, DFT calculations have been pivotal in understanding mechanisms such as lithiation, cyclization, and substitution reactions.

Recent theoretical studies on N-functionalized sulfoximines have begun to unravel the nuanced electronic interactions within this class of compounds. researchgate.net DFT methods are employed to quantify the strength of interactions between the sulfoximidoyl group and its substituents, which in turn governs the reactivity of the molecule. researchgate.netresearchgate.net For instance, in reactions involving the deprotonation of sulfoximines, DFT calculations can model the structures of the resulting lithiated aggregates and determine their relative stabilities. researchgate.net

In the case of 1-(Phenylsulfonimidoyl)piperidine, DFT could be applied to explore several key reaction types:

N-Functionalization Reactions: The piperidine (B6355638) nitrogen introduces specific steric and electronic features. DFT calculations could predict the transition state energies for further reactions at the sulfoximidoyl nitrogen, such as N-arylation or N-acylation, providing insight into the reaction feasibility and kinetics.

Reactions at the Piperidine Ring: The electron-withdrawing nature of the phenylsulfonimidoyl group influences the reactivity of the adjacent piperidine ring. DFT could be used to calculate the bond dissociation energies and activation barriers for reactions such as C-H activation on the piperidine ring.

Cyclization Reactions: For derivatives of this compound, DFT can elucidate the mechanism of intramolecular cyclizations. One study on an N-alkynylated sulfoximine (B86345) used DFT to explain the observed product distribution by comparing the Gibbs free energy barriers of competing reaction pathways, finding a significant difference in activation energies for the cyclization steps. researchgate.net This highlights the predictive power of DFT in complex reaction mechanisms.

A hypothetical DFT study on the mechanism of a reaction involving this compound would typically involve locating the optimized geometries of reactants, transition states, and products. The calculated energies of these species would then be used to construct a reaction energy profile, identifying the rate-determining step.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction Step (Note: This table is illustrative and not based on published data for the specific compound)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Reactant to Intermediate | TS1 | 20.5 |

Electronic Structure and Reactivity Correlations

The electronic structure of a molecule is intrinsically linked to its reactivity. For this compound, the key is to understand how the piperidine substituent at the nitrogen atom modulates the electronic properties of the S(O)PhN core.

Recent DFT studies have challenged the simple classification of the sulfoximidoyl group as purely electron-withdrawing. researchgate.net These studies suggest that while the group is inductively withdrawing, the sulfoximidoyl nitrogen atom can also exhibit a significant positive mesomeric effect (π-donation) when conjugated with a π-acceptor. researchgate.netresearchgate.net In this compound, the piperidine ring is a saturated alkyl substituent and thus primarily acts as an inductive electron-donating group. This has several implications for the electronic structure and reactivity:

Basicity and Nucleophilicity: The electron-donating nature of the piperidine ring is expected to increase the electron density on the sulfoximidoyl nitrogen atom compared to an N-H or N-aryl sulfoximine. This would, in turn, increase the basicity and nucleophilicity of the nitrogen's lone pair. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The electron-donating piperidine group would be expected to raise the energy of the HOMO, making the molecule more susceptible to reaction with electrophiles. Conversely, the LUMO energy might be less affected or slightly raised. The HOMO-LUMO gap is a crucial parameter for predicting chemical reactivity and stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the most likely sites for nucleophilic or electrophilic attack. For this compound, the oxygen atom and the lone pair on the imine nitrogen would be expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Table 2: Predicted Electronic Properties of N-Substituted Phenylsulfoximines (Note: This table presents a qualitative prediction based on established chemical principles and is not derived from specific experimental or computational results for these exact compounds.)

| Compound | N-Substituent Effect | Predicted HOMO Energy | Predicted Basicity at Nitrogen |

|---|---|---|---|

| S-Phenylsulfoximine | Reference (H-atom) | Baseline | Baseline |

| This compound | Inductively Donating | Higher | Higher |

Advanced Synthetic Strategies for Analogs and Derivatives

Design Principles for Structural Modification

The design of new analogs based on the 1-(phenylsulfonimidoyl)piperidine scaffold is guided by established principles of medicinal chemistry and materials science. nih.gov Structural modifications can be systematically introduced to modulate the compound's physicochemical properties, reactivity, and biological activity. The design process often involves computational modeling and the analysis of structure-activity relationships (SAR). nih.govnih.gov

Key areas for structural modification include:

The Piperidine (B6355638) Ring: The piperidine moiety offers multiple avenues for modification. mdpi.com Substituents can be introduced at various positions on the ring to alter its conformation and steric bulk. kcl.ac.uk The synthesis of polysubstituted piperidines is an active area of research, with methods developed for creating diverse substitution patterns. mdpi.comkcl.ac.uk The development of fluorinated analogs of piperidine-containing substances like Melperone and Eperisone highlights the strategy of using fluorination to modify properties. mdpi.com

The Sulfoximine (B86345) Nitrogen: The NH group of the sulfoximine can be substituted with various functional groups. This N-functionalization is a common strategy for creating derivatives with diverse properties. organic-chemistry.org For example, N-acylation, N-arylation, and N-alkynylation of sulfoximines have been achieved using different synthetic methods. organic-chemistry.org

The design of these modifications is often guided by a modular approach, allowing for the rapid synthesis of a library of analogs to explore SAR. nih.gov This strategy was successfully employed in the development of GPR55 antagonists based on a piperidine-substituted 1,3,4-oxadiazol-2-one core. nih.gov

Catalyst Development for Efficient Transformations

The synthesis of sulfoximines and their derivatives has been significantly advanced by the development of novel catalytic systems. nih.gov These catalysts offer efficient and selective routes to these important compounds, often under mild reaction conditions. organic-chemistry.org

Transition Metal Catalysis:

A variety of transition metals, including rhodium, iron, copper, and nickel, have been utilized to catalyze the formation and functionalization of sulfoximines.

Rhodium (Rh): Rhodium catalysts have been employed for the synthesis of NH sulfoximines using pre-activated amine sources like O-(2,4-dinitrophenyl)hydroxylamine. nih.gov Chiral Cp/Rh(III) complexes have also been used for the desymmetrizing C-H activation of diphenyl sulfoximines. nih.gov

Iron (Fe): Iron catalysis provides an environmentally benign option for the synthesis of N-aroylated sulfoximines from methylarenes and NH-sulfoximines. organic-chemistry.org Iron-catalyzed processes have also been developed for preparing different N-protected sulfoximine derivatives. nih.gov

Copper (Cu): Copper-catalyzed methods are available for the N-arylation of sulfoximines with aryl bromides and iodides, avoiding the need for palladium catalysts. organic-chemistry.org Copper catalysis also enables the decarboxylative coupling of sulfoximines with aryl propiolic acids to yield N-alkynylated sulfoximines. organic-chemistry.org

Nickel (Ni): A dual nickel photocatalytic approach allows for the scalable synthesis of a broad range of N-arylated sulfoximines from free NH-sulfoximines and bromoarenes. organic-chemistry.org

Catalyst Comparison for Sulfoximine Synthesis

| Catalyst System | Transformation | Substrates | Key Features |

| Rhodium (Cp/Rh(III)) | Desymmetrizing C-H activation | Di-phenyl sulfoximines | Asymmetric synthesis of chiral sulfoximines. nih.gov |

| Iron (FeSO₄/phenanthroline) | NH transfer | Sulfides, Arylhydroxylamine derivatives | Uses a simple iron salt and ligand. nih.gov |

| Copper (Cu-based) | N-arylation | NH-sulfoximines, Aryl bromides/iodides | Avoids palladium; mild conditions. organic-chemistry.org |

| Nickel (Dual photocatalysis) | N-arylation | NH-sulfoximines, Bromoarenes | High functional group tolerance and scalability. organic-chemistry.org |

| Peptide Catalyst | Desymmetrizing N-oxidation | Pyridyl sulfoximines | High enantioselectivity for chiral sulfoximines. nih.govacs.org |

Organocatalysis and Other Methods:

Beyond transition metals, organocatalysis has emerged as a powerful tool. Aspartic acid-containing peptides have been used as catalysts for the desymmetrizing N-oxidation of pyridyl sulfoximines, yielding chiral products with high enantiomeric ratios. nih.govacs.org Additionally, metal-free methods utilizing hypervalent iodine reagents have been developed for sulfoximine synthesis. nih.gov An organic photoredox catalyst enables a metal- and base-free N-acylation of sulfoximines under mild conditions. organic-chemistry.org

These advanced catalytic strategies provide a robust toolbox for the synthesis of a wide array of this compound analogs and derivatives, facilitating further exploration of their chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.